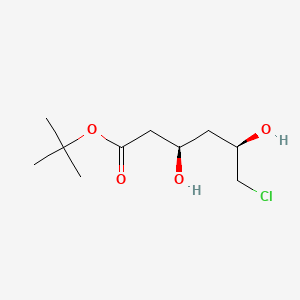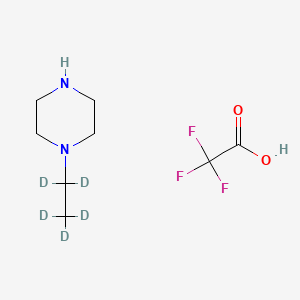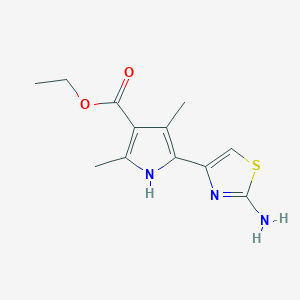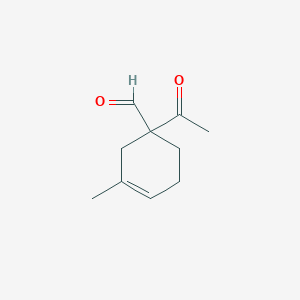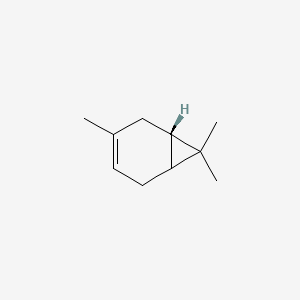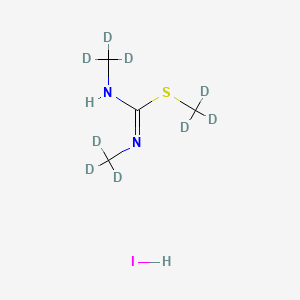
S,N,N'-Trimethylisothiouronium-d9 Iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of S,N,N’-Trimethylisothiouronium-d9 Iodide typically involves the reaction of deuterium-labeled methyl iodide with thiourea. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the final product .
Industrial Production Methods: : While specific industrial production methods for S,N,N’-Trimethylisothiouronium-d9 Iodide are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: : S,N,N’-Trimethylisothiouronium-d9 Iodide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
Scientific Research Applications
Chemistry
Stable Isotope Labeling: S,N,N’-Trimethylisothiouronium-d9 Iodide is used as a stable isotope-labeled compound in various chemical studies to trace reaction pathways and mechanisms.
Biology
Proteomics: The compound is utilized in proteomics research to study protein interactions and modifications.
Medicine
Diagnostic Imaging: Stable isotope-labeled compounds, including S,N,N’-Trimethylisothiouronium-d9 Iodide, are used in diagnostic imaging techniques to track metabolic pathways.
Industry
Mechanism of Action
Molecular Targets and Pathways: : The mechanism of action of S,N,N’-Trimethylisothiouronium-d9 Iodide involves its incorporation into biological molecules as a stable isotope label. This allows researchers to track the movement and interaction of these molecules within biological systems. The deuterium atoms in the compound provide a distinct signal in spectroscopic analyses, facilitating the study of metabolic pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
S,N,N’-Trimethylisothiouronium Iodide: The non-deuterated version of the compound, used in similar applications but without the benefits of stable isotope labeling.
N,N,S-Trimethylthiopseudourea-d9 Hydriodide: Another deuterium-labeled compound with similar applications in research.
Uniqueness: : S,N,N’-Trimethylisothiouronium-d9 Iodide is unique due to its deuterium labeling, which provides enhanced stability and distinct spectroscopic signals compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where precise tracking and analysis of molecular interactions are required.
Properties
Molecular Formula |
C4H11IN2S |
|---|---|
Molecular Weight |
255.17 g/mol |
IUPAC Name |
trideuteriomethyl N,N'-bis(trideuteriomethyl)carbamimidothioate;hydroiodide |
InChI |
InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H/i1D3,2D3,3D3; |
InChI Key |
VAKZYIIFXHRFIA-KYRNGWDOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])NC(=NC([2H])([2H])[2H])SC([2H])([2H])[2H].I |
Canonical SMILES |
CNC(=NC)SC.I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


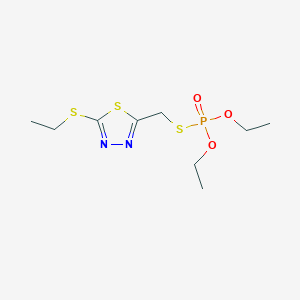
![[1,6-Dihydroxy-5-(hydroxymethyl)-1,2,3,4-tetrahydronaphthalen-2-yl]-propan-2-ylazanium chloride](/img/structure/B13827801.png)
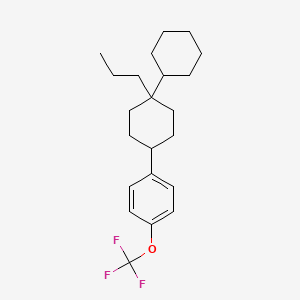

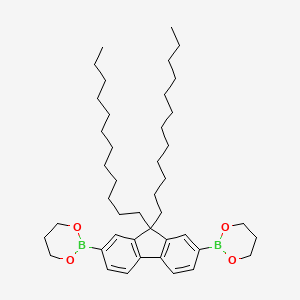
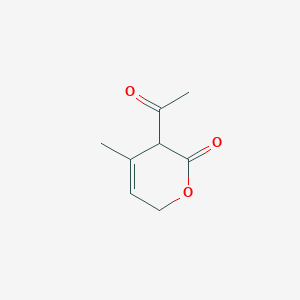
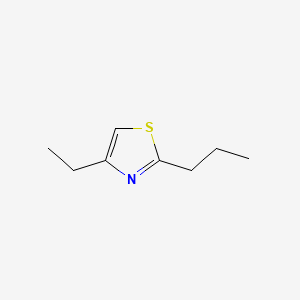
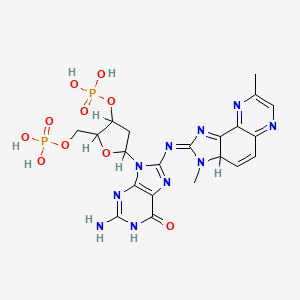
![(9aR)-7,8,9,9a-tetrahydropyrrolo[1,2-a]azepin-3-one](/img/structure/B13827842.png)
